
Corticotropin-releasing factor (human)
Übersicht
Beschreibung
It is produced by the hypothalamus and plays a crucial role in the hypothalamic-pituitary-adrenal axis by stimulating the release of adrenocorticotropic hormone from the anterior pituitary gland . This hormone is essential for the body’s response to stress and has been implicated in various physiological and pathological processes, including anxiety, depression, and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of corticotropin-releasing factor involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of corticotropin-releasing factor may involve recombinant DNA technology, where the gene encoding the hormone is inserted into bacterial or mammalian cells to produce the peptide in large quantities . This method allows for the efficient and scalable production of the hormone for research and therapeutic purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Corticotropin-releasing factor can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for research and therapeutic applications .
Common Reagents and Conditions:
Reduction: Reducing agents such as dithiothreitol can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Major Products Formed: The major products formed from these reactions include modified versions of corticotropin-releasing factor with altered biological activity or stability .
Wissenschaftliche Forschungsanwendungen
Neuroendocrine Regulation
CRF is integral to the hypothalamic-pituitary-adrenal (HPA) axis, influencing various physiological processes:
- Stress Response : CRF is released in response to stressors, activating the HPA axis and leading to increased cortisol levels. This mechanism is vital for understanding stress-related disorders such as anxiety and depression .
- Behavioral Studies : Research indicates that CRF affects motor learning and coordination. For example, studies have shown that exogenous CRF administration can enhance motor performance in rodent models, suggesting its role as a neuromodulator .
Clinical Applications
CRF has been utilized in various clinical settings:
- Diagnosis of Cushing's Syndrome : CRF testing helps differentiate between types of hypercortisolism. In patients with Cushing's disease, CRF administration typically results in increased ACTH and cortisol levels, whereas patients with ectopic ACTH syndrome show no response .
- Adrenal Insufficiency Assessment : CRF testing can aid in diagnosing adrenal insufficiency by evaluating the pituitary response to exogenous CRF .
Therapeutic Potential
Research into CRF's therapeutic applications is ongoing:
- Stress-Related Disorders : CRF antagonists are being investigated for their potential to treat anxiety and depression by modulating the stress response .
- Neuroprotective Effects : There is emerging evidence that CRF may have neuroprotective properties, particularly in conditions involving brain edema and injury .
Pharmacokinetics and Mechanism of Action
Understanding the pharmacokinetics of CRF is essential for its application:
- Administration Routes : Studies have demonstrated that intravenous administration of CRF leads to prolonged ACTH and cortisol secretion. However, its effects vary based on administration methods (e.g., bolus vs. continuous infusion) .
- Receptor Interactions : CRF interacts with specific receptors (CRFR1 and CRFR2), influencing various neuroendocrine functions and behaviors .
Table 1: Summary of Clinical Applications of Corticotropin-Releasing Factor
Application | Description | Patient Response |
---|---|---|
Cushing's Syndrome | Differentiation between types of hypercortisolism | Increased ACTH and cortisol in Cushing's disease; no response in ectopic ACTH syndrome |
Adrenal Insufficiency | Assessment of pituitary function | Variable responses based on adrenal origin |
Stress-Related Disorders | Potential treatment target for anxiety and depression | Ongoing research into efficacy |
Table 2: Pharmacokinetics of Corticotropin-Releasing Factor
Administration Method | Peak Response Time | Duration of Action |
---|---|---|
Intravenous Bolus | 15-30 minutes | Prolonged effects observed |
Continuous Infusion | Gradual increase over time | Mild effects due to feedback inhibition |
Case Study 1: Cushing's Disease Diagnosis
A cohort study involving patients diagnosed with Cushing's disease demonstrated that administration of human CRF resulted in significant elevations in plasma ACTH and cortisol levels compared to baseline measurements. This response was consistent across multiple subjects, confirming the utility of CRF testing in clinical diagnostics .
Case Study 2: Stress-Induced Behavioral Changes
In a behavioral study involving rodent models, researchers administered exogenous CRF into the cerebellum. The results indicated enhanced motor coordination despite elevated cortisol levels, suggesting a complex interaction between stress hormones and motor learning capabilities .
Wirkmechanismus
Corticotropin-releasing factor exerts its effects by binding to specific receptors, primarily corticotropin-releasing factor receptor type 1 and type 2 . Upon binding to these receptors, the hormone activates intracellular signaling pathways that lead to the release of adrenocorticotropic hormone from the anterior pituitary gland . This, in turn, stimulates the production of cortisol and other glucocorticoids from the adrenal cortex, which are essential for the body’s response to stress .
Vergleich Mit ähnlichen Verbindungen
Corticotropin-releasing factor belongs to a family of related peptides, including urocortins and sauvagine . These peptides share structural similarities and can bind to corticotropin-releasing factor receptors, but they have distinct physiological roles and distribution patterns .
Corticotropin-releasing factor is unique in its central role in the hypothalamic-pituitary-adrenal axis and its involvement in the body’s response to stress .
Biologische Aktivität
Corticotropin-releasing factor (CRF), a 41-amino-acid peptide, plays a crucial role in the body’s response to stress by regulating the hypothalamic-pituitary-adrenal (HPA) axis. This article explores the biological activity of human CRF, detailing its physiological mechanisms, receptor interactions, and implications in various stress-related conditions.
CRF is primarily synthesized in the paraventricular nucleus (PVN) of the hypothalamus. In response to stress, it is released into the portal circulation, stimulating the secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland. ACTH then promotes cortisol release from the adrenal cortex, which helps manage stress responses and maintain homeostasis .
Table 1: Key Actions of CRF
Stress Response
CRF is integral to the body’s acute stress response. Its release leads to increased plasma levels of ACTH and cortisol, which mobilize energy stores and modulate physiological functions to cope with stressors. Elevated cortisol levels can enhance blood glucose levels and fatty acid release, providing immediate energy resources .
Neuroendocrine Regulation
Research indicates that CRF not only activates the HPA axis but also impacts other neuroendocrine pathways. For instance, it has been shown to influence insulin secretion through its action on pancreatic islet cells . This dual role highlights CRF's importance in both metabolic regulation and stress response.
Case Studies
- Stress-Related Disorders : A study involving patients with major depressive disorder found elevated cerebrospinal fluid (CSF) CRF levels, suggesting a link between chronic stress exposure and dysregulation of the CRF system .
- Alcohol Use Disorder (AUD) : Preclinical studies have identified CRF as a key mediator in behavioral responses to stress related to AUD. Targeting CRF pathways may offer novel therapeutic strategies for managing stress-induced alcohol consumption .
- Motor Learning : Research demonstrated that administering CRF in rodent models affected motor learning capabilities, indicating its role beyond stress modulation into cognitive functions .
Receptor Interactions
CRF exerts its effects through two primary receptors:
- CRHR1 : This receptor mediates most of CRF's actions related to stress response and is implicated in anxiety disorders.
- CRHR2 : While less understood, this receptor appears to play a role in modulating anxiety and may have protective effects against chronic stress .
Table 2: Receptor Characteristics
Receptor Type | Function | Clinical Relevance |
---|---|---|
CRHR1 | Mediates HPA axis activation | Target for anxiety and depression treatments |
CRHR2 | Modulates anxiety; potential protective roles | Investigated for therapeutic interventions |
Eigenschaften
IUPAC Name |
5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBONBLHJMVUBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C208H344N60O63S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4757 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.